molecular formula C5H10ClF2NO B3323216 4,4-Difluoropiperidin-3-ol hydrochloride CAS No. 1620656-05-4

4,4-Difluoropiperidin-3-ol hydrochloride

Cat. No.: B3323216
CAS No.: 1620656-05-4
M. Wt: 173.59
InChI Key: QAPULPLRJGHBBX-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO and a molecular weight of 173.59 g/mol . It is a derivative of piperidine, characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position, along with a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropiperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions . The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

4,4-Difluoropiperidin-3-ol hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoropiperidin-3-ol hydrochloride is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical and biological properties. This combination enhances its utility in various research applications compared to other similar compounds .

Properties

IUPAC Name

4,4-difluoropiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-3-4(5)9;/h4,8-9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPULPLRJGHBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186688-54-9
Record name 4,4-difluoropiperidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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